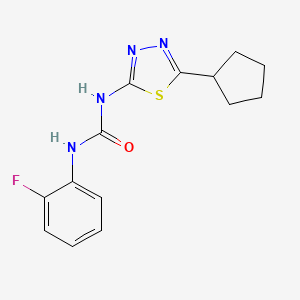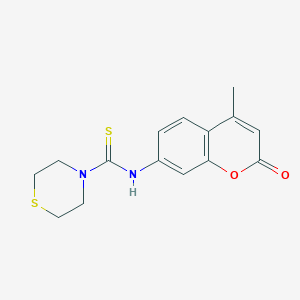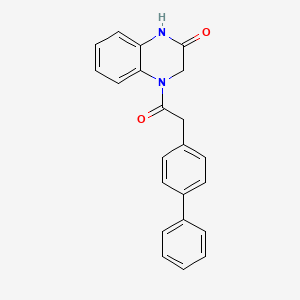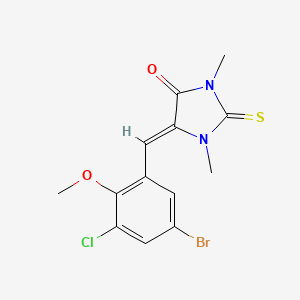![molecular formula C14H12F2N2O3S B4575509 methyl ({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetate](/img/structure/B4575509.png)
methyl ({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetate
Overview
Description
Methyl ({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetate, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
Methyl esters of pyrimidinylacetic acid derivatives, including compounds similar to methyl ({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetate, have been synthesized using various methods. For instance, the interaction of methyl esters with Lawesson’s reagent results in the formation of 4-thioxo derivatives, demonstrating the versatility in synthesizing such compounds (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).
Chemical Reactivity and Derivatives
These methyl esters can react with a range of N-nucleophiles, amines, and hydrazines, leading to a variety of chemical derivatives. This highlights their potential as versatile intermediates in organic synthesis (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).
Applications in Heterocyclic Chemistry
Heterocyclic Compound Synthesis
Compounds like this compound are used in the synthesis of heterocyclic compounds. These compounds have applications in various fields, including medicinal chemistry and materials science (Takahashi & Yuda, 1996).
Structural Diversity in Heterocycles
The ability of these compounds to form different heterocyclic structures, like thiazines and pyrimidines, underlines their importance in developing new chemical entities with potential therapeutic or material applications (Takahashi & Yuda, 1996).
Biomedical Research
Potential in Drug Development
While specific biomedical applications of this compound are not directly mentioned, the general chemical class it belongs to is of interest in drug development. Its derivatives could be explored for various pharmacological activities, given the diverse biological activities exhibited by pyrimidine derivatives (Patel & Patel, 2017).
Antimicrobial and Antioxidant Activities
Derivatives of similar compounds have shown antimicrobial and antioxidant activities, suggesting potential for the development of new therapeutic agents (Youssef & Amin, 2012).
Properties
IUPAC Name |
methyl 2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-20-12(19)8-22-14-17-7-6-11(18-14)9-2-4-10(5-3-9)21-13(15)16/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSGHGDBACGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575426.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4575441.png)





![methyl 2-({4-[(3-phenyl-2-butenoyl)amino]benzoyl}amino)benzoate](/img/structure/B4575474.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B4575478.png)
![3-[({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4575484.png)
![N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B4575495.png)
![8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline](/img/structure/B4575503.png)
![2,4-dichloro-N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4575522.png)
![ethyl 4-{[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4575530.png)
